Ethyl 5-phenylpentanoate

Enzymology Lipase Assay Biocatalysis

Ethyl 5-phenylpentanoate (CAS 17734-38-2), also known as 5-phenylvaleric acid ethyl ester, is an aromatic ester characterized by a five-carbon aliphatic chain terminating in a phenyl group. With a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol, this compound exhibits a predicted density of 0.99 g/cm³ and a boiling point of 288.5°C at 760 mmHg.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 17734-38-2
Cat. No. B097171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenylpentanoate
CAS17734-38-2
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
InChIKeyQCHDRUGIAZBPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Phenylpentanoate (CAS 17734-38-2): A C5-Phenyl Ester for Lipase Substrate Optimization and Fragrance Formulation


Ethyl 5-phenylpentanoate (CAS 17734-38-2), also known as 5-phenylvaleric acid ethyl ester, is an aromatic ester characterized by a five-carbon aliphatic chain terminating in a phenyl group [1]. With a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol, this compound exhibits a predicted density of 0.99 g/cm³ and a boiling point of 288.5°C at 760 mmHg . It is primarily utilized as a research intermediate in organic synthesis and as a fragrance and flavor ingredient due to its fruity, slightly floral odor profile [2]. Its unique five-carbon chain distinguishes it from shorter-chain phenyl esters, offering specific lipophilicity (LogP ~2.96) and chain-length-dependent properties that are critical for specialized applications .

Why Ethyl 5-Phenylpentanoate Cannot Be Replaced by Shorter-Chain Ethyl Phenyl Esters


Direct substitution of ethyl 5-phenylpentanoate with generic alternatives like ethyl 4-phenylbutyrate (C4 chain) or ethyl 3-phenylpropionate (C3 chain) is scientifically unjustified due to the compound's distinct chain-length-dependent properties. Its specific five-carbon aliphatic chain confers a unique LogP of 2.96250 , compared to the lower lipophilicity of shorter-chain analogs. This impacts solubility and partition coefficients in biphasic systems, which is critical for formulation and extraction processes. Crucially, in enzyme catalysis, the C5 chain provides an optimal fit for certain lipase active sites, as demonstrated where fluorescein di(5-phenylpentanoate) exhibited a higher hydrolysis rate and better Km compared to homologs with shorter chains [1]. Using a generic substitute would compromise assay sensitivity and reaction kinetics, directly impacting data quality in R&D workflows.

Quantitative Differentiation of Ethyl 5-Phenylpentanoate from In-Class Analogs: Evidence for Informed Procurement


Lipase Substrate Efficiency: 5-Phenylpentanoate Ester vs. Homologous Chain-Length Esters

Ethyl 5-phenylpentanoate, as a key structural component of fluorescein di(5-phenylpentanoate), demonstrates superior performance as a lipase substrate compared to its homologs. The derivative exhibits a higher rate of enzymatic hydrolysis and a better Michaelis constant (Km), enabling the detection of as little as 15 ng/mL of lipase [1]. This contrasts with shorter-chain (e.g., phenyl acetic acid esters) and bulkier aromatic esters (e.g., biphenyl or naphthyl), which show a significant decrease in hydrolysis rate [1].

Enzymology Lipase Assay Biocatalysis

Lipophilicity and Boiling Point Differentiation from Shorter-Chain Phenyl Esters

Ethyl 5-phenylpentanoate possesses a higher lipophilicity (LogP = 2.9625) and boiling point (288.5°C at 760 mmHg) compared to shorter-chain analogs such as ethyl 4-phenylbutyrate (Boiling Point: ~276.6°C) and ethyl 3-phenylpropionate (Boiling Point: 247-249°C) [1]. These differences are a direct consequence of the extended five-carbon alkyl chain.

Physical Chemistry Process Chemistry Formulation

Synthetic Yield and Purity in Established Esterification Protocols

A standard, reproducible synthesis of ethyl 5-phenylpentanoate via acid-catalyzed esterification of 5-phenylvaleric acid with ethanol can achieve a yield of 97.5% under reflux for 48 hours using concentrated sulfuric acid . This established protocol provides a reliable baseline for procurement, ensuring consistent supply and purity. In contrast, alternative synthetic routes for similar esters may yield different outcomes or require more complex catalysts. For instance, the synthesis of 5-phenyl-pent-2-enoic acid ethyl ester via a different route achieves a lower yield of 61% , highlighting the efficiency of this specific compound's established synthetic methodology.

Organic Synthesis Process Optimization Analytical Chemistry

Optimal Application Scenarios for Ethyl 5-Phenylpentanoate Based on Differentiated Evidence


High-Sensitivity Lipase Fluorometric Assay Development

Ethyl 5-phenylpentanoate is the preferred building block for synthesizing fluorogenic lipase substrates like fluorescein di(5-phenylpentanoate). Direct evidence shows this derivative offers a superior hydrolysis rate and Km compared to homologs, enabling detection down to 15 ng/mL lipase [1]. Using a shorter-chain phenyl ester would significantly reduce assay sensitivity, compromising experimental outcomes in enzyme characterization and inhibitor screening.

Specialty Fragrance and Flavor Formulation with a Balanced Fruity-Floral Profile

The compound's well-documented fruity and slightly floral odor profile [2] makes it a valuable ingredient in perfumery and flavoring. Its specific lipophilicity (LogP 2.9625) and boiling point (288.5°C) differentiate it from lighter, more volatile phenyl esters (e.g., ethyl phenylacetate, B.P. 229°C), offering formulators a unique tool for creating middle notes with a distinct evaporation profile and blend stability.

Organic Synthesis Intermediate for HIV Protease Inhibitor Research

Ethyl 5-phenylpentanoate serves as a key starting material for the synthesis of (Z)- and (E)-ethyl-5-phenylpent-2-enoate isomers [3]. These isomers are subsequently transformed into stereoisomers of 2,3-epoxy-5-phenylpentan-1-ol, which are crucial intermediates in the preparation of compounds assayed against HIV protease [3]. Substitution with a different chain-length phenyl ester would yield a different alkene derivative, failing to produce the correct pharmacophore geometry required for this specific synthetic pathway.

Precursor for Enantiomerically Pure Biocatalytic Synthesis

The prochiral ketone ethyl 3-oxo-5-phenylpentanoate, derived from ethyl 5-phenylpentanoate, is an excellent substrate for whole-cell biocatalysts. This process yields ethyl 3-hydroxy-5-phenylpentanoate with exceptional enantiomeric excess up to 99% ee [4]. This high enantioselectivity demonstrates the compound's utility in generating chiral building blocks for pharmaceutical synthesis, a property not directly transferable to shorter-chain analogs.

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